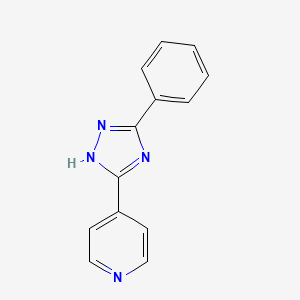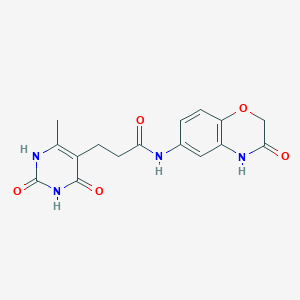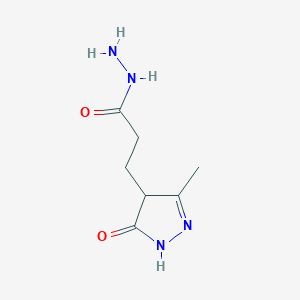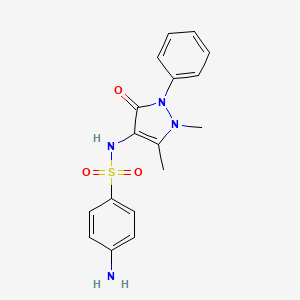
4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine” is a derivative of the 1,2,4-triazole class of compounds . Triazole derivatives are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various synthetic procedures . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, the structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex, involving various synthetic routes and reaction mechanisms . These reactions often involve the formation of hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the yield, melting point, and IR spectrum of similar 1,2,4-triazole derivatives have been reported .Aplicaciones Científicas De Investigación
4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as imidazopyridines, amides, and pyridines. It has also been used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. Additionally, this compound has been used in the study of the structure and function of various biological molecules, such as proteins and enzymes.
Mecanismo De Acción
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 . These compounds are believed to interact with various cellular targets leading to the inhibition of cell proliferation .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The interaction between these compounds and their targets leads to changes in the cell cycle, ultimately resulting in cell death .
Biochemical Pathways
Related compounds have been shown to induce apoptosis in cancer cells . Apoptosis is a biochemical pathway that leads to programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells .
Result of Action
Related compounds have demonstrated cytotoxic activities against cancer cell lines . They inhibit the proliferation of these cells and induce apoptosis, leading to cell death .
Action Environment
The chemical properties of similar compounds suggest that factors such as ph, temperature, and the presence of other molecules could potentially influence their activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain and store. Additionally, it is a versatile compound, as it can be used in a variety of ways. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not always easy to obtain pure this compound, as it can be contaminated with other compounds. Additionally, its effects on the body are not yet fully understood, so it is important to use caution when using this compound in laboratory experiments.
Direcciones Futuras
There are a variety of potential future directions for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine research. One potential direction is to further explore its mechanism of action, in order to gain a better understanding of how it affects the body. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential uses of this compound in the synthesis of other organic compounds.
Métodos De Síntesis
4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is synthesized in a two-step process. The first step involves the reaction of 3-phenyl-1H-1,2,4-triazol-5-amine with pyridine in the presence of an acid catalyst. This reaction produces this compound as the major product, along with some minor side products. The second step involves the purification of the product, which is typically done by column chromatography.
Análisis Bioquímico
Cellular Effects
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines
Molecular Mechanism
It’s speculated that the sulfamate group (sulfate mimic) in similar compounds undergoes a nucleophilic substitution reaction with the fGly residue that results in the sulfamoylation and inactivation of the catalytic site .
Propiedades
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGGRPAHKNYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423617.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6423623.png)
![12-[(4-chlorophenyl)methyl]-13-{[3-(dimethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423638.png)



![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)

![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)


![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6423714.png)
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)